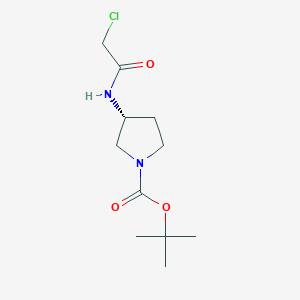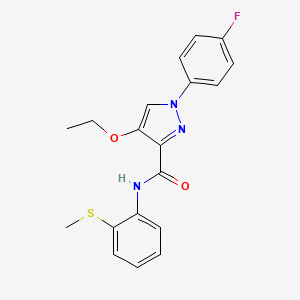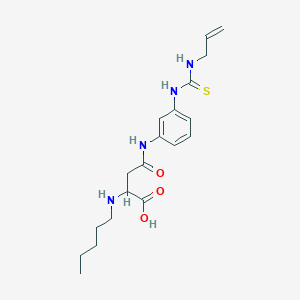
4-((3-(3-Allylthioureido)phenyl)amino)-4-oxo-2-(pentylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-(3-Allylthioureido)phenyl)amino)-4-oxo-2-(pentylamino)butanoic acid, also known as APTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis Techniques and Derivatives
Advanced Synthesis Approaches : Studies have developed sophisticated synthesis techniques for amino acid derivatives and isothiocyanate compounds, highlighting methods for introducing specific functional groups or isotopic labeling, which are crucial for pharmaceuticals and biochemical research (Nanjappan, Ramalingam, Mosberg, & Woodard, 1993); (Verma, 2003).
Derivative and Analog Synthesis : The creation of benzoyl amino acid ester derivatives and the exploration of their properties for further pharmaceutical development is a topic of interest. Such compounds have been synthesized with high purity and yield, indicating the potential for drug development and biochemical research (El‐Faham et al., 2013).
Biochemical and Medicinal Applications
Inhibitory and Biological Activities : Certain derivatives exhibit inhibitory activities against key enzymes or biological processes, such as the inhibition of γ‐Aminobutyric acid uptake, which is pivotal in neurological studies and could inform the development of new therapeutic agents (Tunnicliff & Ngo, 1982).
Synthesis of Biologically Active Compounds : The synthesis of compounds containing sulfur and their biological relevance, including potential anti-browning effects for cosmetic applications or as enzyme inhibitors, showcases the broader utility of such chemical structures in creating compounds with specific biological activities (Zheng et al., 2010).
properties
IUPAC Name |
4-oxo-2-(pentylamino)-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3S/c1-3-5-6-11-20-16(18(25)26)13-17(24)22-14-8-7-9-15(12-14)23-19(27)21-10-4-2/h4,7-9,12,16,20H,2-3,5-6,10-11,13H2,1H3,(H,22,24)(H,25,26)(H2,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDGDTBBVPQEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=CC(=CC=C1)NC(=S)NCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(3-Allylthioureido)phenyl)amino)-4-oxo-2-(pentylamino)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(azepan-1-ylsulfonyl)-2-(2-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2913199.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2913201.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B2913202.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2913204.png)
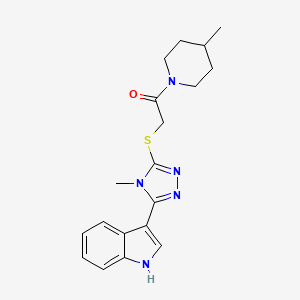
![6-(3-Chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2913208.png)
![1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2913209.png)
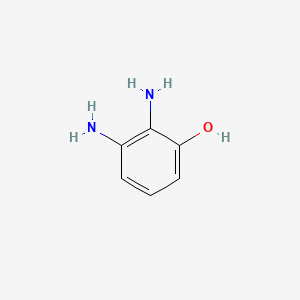
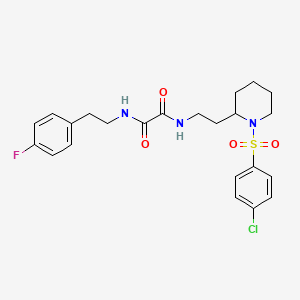
![Methyl [(3-Nitrothien-2-yl)thio]acetate](/img/structure/B2913215.png)
